Ceftolozane
Overview
Description
Molecular Structure Analysis
The molecular formula of Ceftolozane is C23H30N12O8S2 . Its molecular weight is 666.69 g/mol . More detailed information about its molecular structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Ceftolozane has a molar mass of 666.69 g/mol . More detailed information about its physical and chemical properties can be found in various chemical databases .
Scientific Research Applications
Treatment of Multidrug-Resistant Pseudomonas Aeruginosa : Ceftolozane/tazobactam (C/T) is highly effective against multidrug-resistant Pseudomonas aeruginosa, including strains resistant to other β-lactams. It's particularly useful in treating respiratory tract infections, bloodstream infections, complicated intra-abdominal and urinary tract infections, and pneumonia in both adults and children (Castaldo et al., 2017), (Jacqueline et al., 2013).
Treatment in Critically Ill Patients : It has been used effectively in critically ill patients, including those on renal replacement therapy (RRT). Despite the severity of illness, the clinical success rates were comparable to other literature, highlighting its efficacy in this vulnerable group (Henry et al., 2021).
Pharmacokinetics in Varying Conditions : The pharmacokinetics of C/T has been studied in healthy volunteers, subjects with varying degrees of renal function, and patients with bacterial infections, demonstrating that renal function significantly influences drug clearance (Chandorkar et al., 2014).
Effectiveness Against Drug-Resistant Strains : C/T has been shown to retain activity against resistant Pseudomonas aeruginosa, making it a preferable choice over other agents like polymyxins or aminoglycosides for drug-resistant infections (Pogue et al., 2020).
Use in Pediatric Patients : The drug has been used for treating children with exacerbations of cystic fibrosis due to Pseudomonas aeruginosa, suggesting its potential in pediatric care (Garazzino et al., 2020).
Treatment of Extensively Drug-Resistant Infections : Studies have shown that C/T can be effective in treating infections caused by extensively drug-resistant Pseudomonas aeruginosa, especially when infection source control is adequately managed (Escolà-Vergé et al., 2018).
Emergence of Resistance During Treatment : There have been instances where resistance to C/T emerged during treatment, often mediated by AmpC-related mechanisms, indicating the need for continuous monitoring and research on resistance patterns (Haidar et al., 2017).
Activity Against a Broad Range of Pathogens : Ceftolozane/tazobactam has been tested against a wide range of Gram-negative aerobic bacteria, showing potent in vitro activity against pathogens causing intra-abdominal and urinary tract infections (Sader et al., 2014).
Future Directions
Ceftolozane/tazobactam is currently the most active antipseudomonal agent, including multidrug-resistant extensively drug-resistant strains . It is primarily employed when Pseudomonas aeruginosa isolates are identified with resistance to other beta-lactams . It can also be used empirically in specific clinical situations prior to microbiological detection of an antibiotic-resistant P. aeruginosa isolate . These situations include critically ill patients in the intensive care unit (ICU) setting, where there is a high likelihood of infection with multidrug-resistant (MDR) P. aeruginosa .
properties
IUPAC Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNIHVVXRKLEF-DCZLAGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N12O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031217 | |
Record name | Ceftolozane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. | |
Record name | Ceftolozane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ceftolozane | |
CAS RN |
689293-68-3 | |
Record name | Ceftolozane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689293-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftolozane [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689293683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftolozane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceftolozane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTOLOZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A4IES95Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.